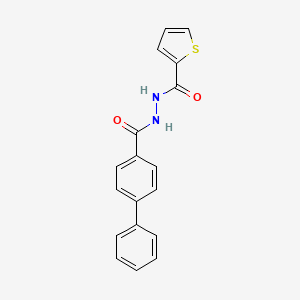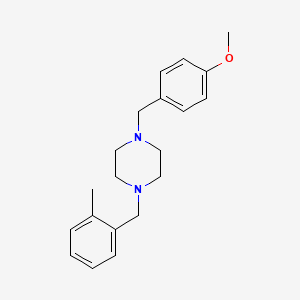![molecular formula C19H24ClN3O3 B5504479 (3R*,4R*)-1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504479.png)
(3R*,4R*)-1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The specified compound is a complex organic molecule that features a variety of functional groups and stereocenters, indicative of its potential for varied biological activities and chemical reactions. The synthesis and analysis of such molecules are crucial for understanding their chemical behavior and potential applications in various fields excluding drug use and dosage, or side effects.
Synthesis Analysis
Synthesis of complex molecules like the specified compound often involves multi-step synthetic routes, starting from simpler precursor molecules. Techniques such as nucleophilic aromatic substitution, hydrogenation, and iodination are commonly employed in the synthesis of related compounds. For instance, Fussell et al. (2012) reported a robust three-step synthesis delivering multi-kilogram quantities of a key intermediate in the synthesis of Crizotinib, showcasing the type of synthetic strategies that might be applied (Fussell et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to the specified molecule has been explored through various spectroscopic techniques, including IR, NMR, and X-ray diffraction, providing insights into their structural features and tautomeric forms. Shen et al. (2012) conducted a detailed analysis of pyrazole derivatives, utilizing spectroscopic methods and DFT calculations to reveal their molecular structures and thermodynamic properties (Shen et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such molecules can be influenced by the presence of various functional groups, enabling a range of chemical transformations. Electrophilic and nucleophilic sites within the molecule dictate its participation in reactions, such as cycloadditions, substitutions, and condensations. The work by Veisi et al. (2015) on the synthesis of pyrazolo[3,4-b]pyridin-6-ones via electrochemical methods illustrates the types of chemical reactions that compounds with similar structural features might undergo (Veisi et al., 2015).
科学的研究の応用
Aurora Kinase Inhibitor Applications
Compounds structurally similar to the requested molecule have been investigated for their potential as Aurora kinase inhibitors, which are crucial in the development of anticancer therapies. These inhibitors target the Aurora kinases, a family of enzymes involved in the regulation of cell division. By inhibiting these kinases, such compounds could potentially be used in treating various cancers, demonstrating a vital area of research in oncology and the development of new therapeutic agents (ロバート ヘンリー,ジェームズ, 2006).
Conformational Studies
Research into the conformational aspects of molecules with similar structures has been conducted to understand their physical and chemical properties better. These studies are essential for the rational design of molecules with desired biological activities, as the conformation significantly influences a molecule's interaction with biological targets. For example, studies on lactone fused perhydroisoxazolo[2,3-a]pyridines have provided insights into the preferred conformations of such compounds, which can be crucial for their biological activity and stability (A. Alvarez-Larena et al., 1995).
Antagonistic Interaction Studies
Further investigations into compounds structurally related to "(3R*,4R*)-1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol" have explored their interactions with biological receptors, such as the CB1 cannabinoid receptor. Understanding how these molecules bind to and antagonize specific receptors can lead to the development of new drugs for treating diseases related to those receptors. Molecular modeling and structure-activity relationship studies are instrumental in this area of research, guiding the synthesis of more potent and selective compounds (J. Shim et al., 2002).
特性
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-2-yl)-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3/c1-13-10-22(7-6-19(13,25)14-4-8-26-9-5-14)18(24)16-12-23-11-15(20)2-3-17(23)21-16/h2-3,11-14,25H,4-10H2,1H3/t13-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCWELBMJYXDAN-YJYMSZOUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)C3=CN4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)C3=CN4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5504420.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5504422.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5504454.png)
![2-[(2-fluorobenzylidene)amino]phenol](/img/structure/B5504459.png)

![N-methyl-4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5504485.png)


![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5504497.png)
![N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5504512.png)
![3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)